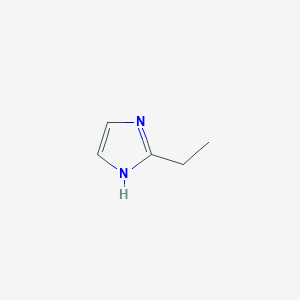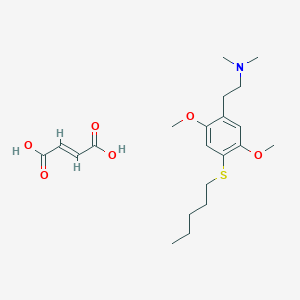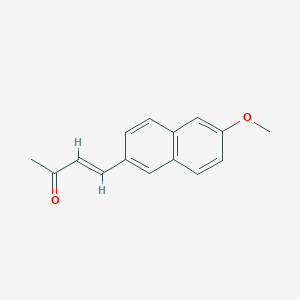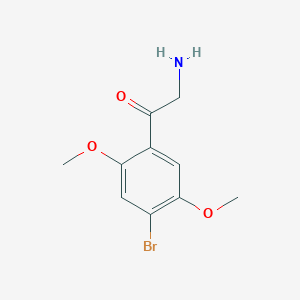![molecular formula C20H21N3O6 B144594 3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione CAS No. 137103-31-2](/img/structure/B144594.png)
3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione is a complex compound that has been the subject of extensive research in recent years. This compound has been found to have a range of potential applications in scientific research, particularly in the fields of biochemistry and physiology. In
作用機序
The mechanism of action of 3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione is not fully understood. However, it is believed to act by binding to the active site of enzymes and blocking their activity. This makes it a potentially valuable tool for studying the mechanisms of enzyme action and regulation.
Biochemical and Physiological Effects:
3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione has been found to have a range of biochemical and physiological effects. In particular, it has been found to have potent inhibitory effects on a range of enzymes, including kinases and phosphatases. It has also been found to have anti-inflammatory and antioxidant properties, which make it a potentially valuable tool for studying the mechanisms of inflammation and oxidative stress.
実験室実験の利点と制限
One of the main advantages of 3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione is its potent inhibitory effects on enzymes. This makes it a potentially valuable tool for studying the mechanisms of enzyme action and regulation. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult to obtain in large quantities for lab experiments.
将来の方向性
There are a number of potential future directions for research on 3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione. One area of interest is in the development of new synthetic methods for this compound, which could make it more readily available for lab experiments. Another area of interest is in the development of new applications for this compound, particularly in the fields of biochemistry and physiology. Finally, there is potential for further research into the mechanism of action of this compound, which could lead to a better understanding of the mechanisms of enzyme action and regulation.
合成法
The synthesis of 3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione is a complex process that involves multiple steps. The starting material for the synthesis is 2,4-dioxo-5-methylpyrido[2,3-d]pyrimidine, which is reacted with benzyl bromide to form the benzylated intermediate. This intermediate is then subjected to a series of reactions involving oxirane, hydroxylamine, and acetic anhydride to form the final product.
科学的研究の応用
3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione has a wide range of potential applications in scientific research. One of the most promising areas of application is in the field of biochemistry, where this compound has been found to have potent inhibitory effects on a range of enzymes, including kinases and phosphatases. This makes it a potentially valuable tool for studying the mechanisms of enzyme action and regulation.
特性
CAS番号 |
137103-31-2 |
|---|---|
分子式 |
C20H21N3O6 |
分子量 |
399.4 g/mol |
IUPAC名 |
3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H21N3O6/c1-11-7-8-21-17-14(11)18(27)22(9-12-5-3-2-4-6-12)20(28)23(17)19-16(26)15(25)13(10-24)29-19/h2-8,13,15-16,19,24-26H,9-10H2,1H3/t13-,15-,16-,19-/m1/s1 |
InChIキー |
QEXOXVQSTPLAMK-NVQRDWNXSA-N |
異性体SMILES |
CC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC3=CC=CC=C3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
SMILES |
CC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC3=CC=CC=C3)C4C(C(C(O4)CO)O)O |
正規SMILES |
CC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC3=CC=CC=C3)C4C(C(C(O4)CO)O)O |
その他のCAS番号 |
137103-31-2 |
同義語 |
3-benzyl-5-methyl-3-(beta-ribofuranosyl)pyrido(2,3-d)pyrimidine-2,4(1H,3H)dione Pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione, 5-methyl-3-(phenylmethyl)-1-beta-D-ribofuranosyl- TI 79 TI-79 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2-Dimethyl-propanoic Acid [3-Chloro-2-[[[2-[(triphenylmethyl)amino]-5-thiazolyl]carbonyl]amino]phe](/img/structure/B144512.png)
![Methyl 3a,4,5,6-tetrahydrocyclopenta[c]pyrazole-6a(3H)-carboxylate](/img/structure/B144515.png)
![2-chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]acetamide](/img/structure/B144519.png)
![N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine](/img/structure/B144522.png)









